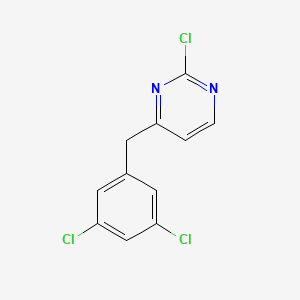

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-[(3,5-dichlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c12-8-3-7(4-9(13)6-8)5-10-1-2-15-11(14)16-10/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVQAPOEUFJGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 4 3,5 Dichlorobenzyl Pyrimidine

Retrosynthetic Analysis and Key Precursor Identification for 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

A retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials. The primary disconnection points are the carbon-chlorine bond at the C2 position and the carbon-carbon bond connecting the benzyl (B1604629) group to the C4 position of the pyrimidine (B1678525) ring.

One logical pathway involves disconnecting the benzyl moiety, suggesting a cross-coupling reaction. This identifies 2,4-dichloropyrimidine (B19661) and a (3,5-dichlorobenzyl)metal reagent (e.g., Grignard or organozinc) as key precursors. This approach benefits from the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Alternatively, the synthesis can be envisioned by first constructing the 4-(3,5-dichlorobenzyl)pyrimidine core, followed by chlorination. This pathway points to 4-(3,5-dichlorobenzyl)pyrimidin-2-ol or its tautomer, 4-(3,5-dichlorobenzyl)urasil, as a direct precursor to the final product via a deoxychlorination reaction.

Further deconstruction of the pyrimidine ring itself leads to acyclic precursors suitable for a cyclization reaction. For instance, a condensation reaction between a β-dicarbonyl compound equivalent and an amidine derivative could form the heterocyclic core. This highlights fundamental building blocks like 3,5-dichlorophenylacetonitrile and formamide (B127407) derivatives as potential starting materials for constructing the substituted pyrimidine ring from the ground up.

Established and Novel Synthetic Routes for this compound

The synthesis of the target compound can be achieved through several established and novel routes, which typically involve the sequential or convergent assembly of the substituted pyrimidine core.

The formation of the pyrimidine ring is a fundamental step that can be accomplished through various cyclization strategies. mdpi.com A common method is the [3+3] cycloaddition, such as the classical Pinner reaction, which involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent. mdpi.com

More advanced, one-pot procedures involve the sequential acylation and intramolecular cyclization of appropriately substituted precursors. For example, 1,3-diazabutadienes can react with acyl chlorides to form a pyrimidinone intermediate, which is then poised for further functionalization. researchgate.net These methods provide a versatile entry to the pyrimidine skeleton, which can be designed to already contain the benzyl moiety or a handle for its later introduction.

The introduction of a chlorine atom at the C2 position is a critical step, converting a less reactive precursor, such as a pyrimidin-2-ol or a 2-thiomethylpyrimidine, into a versatile intermediate for nucleophilic substitution.

The most common method for this transformation is the treatment of the corresponding hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction is often performed at elevated temperatures, sometimes with the addition of a tertiary amine like triethylamine (B128534) or N,N-dimethylcyclohexylamine to facilitate the reaction. google.comthieme.de Phosphorus pentachloride (PCl₅) can also be used in conjunction with POCl₃ to drive the reaction to completion. google.com

An alternative strategy involves the chlorination of a 2-methylthio group using sulfuryl chloride (SO₂Cl₂). google.com This provides an efficient one-step conversion to the 2-chloro derivative.

Attaching the 3,5-dichlorobenzyl group to the C4 position of the pyrimidine ring is a key strategic challenge. This is typically achieved via two main pathways:

Palladium-Catalyzed Cross-Coupling Reactions: This modern approach offers high efficiency and selectivity. A common precursor, 2,4-dichloropyrimidine, can be selectively coupled with a (3,5-dichlorobenzyl) organometallic reagent. For example, a Suzuki coupling reaction would utilize (3,5-dichlorobenzyl)boronic acid, while a Negishi coupling would employ a (3,5-dichlorobenzyl)zinc halide. These reactions are catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov The greater reactivity of the chlorine atom at C4 compared to C2 in 2,4-dichloropyrimidine allows for regioselective substitution. digitellinc.com

Nucleophilic Substitution: While less common for forming a C-C bond directly with a benzyl group, related substitution strategies can be used. For instance, if the pyrimidine ring is constructed with a suitable leaving group at C4, it can be displaced by a nucleophile derived from a 3,5-dichlorobenzyl precursor.

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A standard workup procedure involves quenching the reaction mixture, often by pouring it into ice water. google.comgoogle.com The product is then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. google.comnih.gov

The combined organic layers are typically washed sequentially with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by water and then a saturated sodium chloride solution (brine) to aid in the removal of water. google.com The organic phase is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., via a rotary evaporator). google.com

Final purification is most commonly achieved by silica gel column chromatography . A solvent system, such as a mixture of petroleum ether and dichloromethane, is used to elute the compound from the column, separating it from impurities based on polarity. google.com Crystallization from a suitable solvent or solvent mixture is another effective method for obtaining the final product in high purity. google.com

Synthetic Strategies for Analogues and Derivatives of this compound

The title compound is an excellent scaffold for chemical derivatization, allowing for the synthesis of a wide array of analogues. The synthetic methodologies described above are readily adaptable for this purpose.

Modification of the Benzyl Moiety: Analogues with different substitution patterns on the phenyl ring can be synthesized by simply starting with the appropriately substituted benzyl precursor. For example, using 3-fluorobenzylboronic acid in a Suzuki coupling reaction with 2,4-dichloropyrimidine would yield 2-Chloro-4-(3-fluorobenzyl)pyrimidine.

Substitution at the C2 Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups. Reaction with amines or anilines, often under thermal or microwave conditions, yields 2-amino-pyrimidine derivatives. nih.govnih.gov Similarly, reaction with alkoxides (e.g., sodium methoxide) or thiolates can introduce oxygen or sulfur-based substituents, respectively.

Modification at Other Pyrimidine Positions: More complex strategies allow for substitution at other positions. For instance, starting with a 2,4-dichloro-5-bromopyrimidine allows for sequential, site-selective reactions. The 5-position can be functionalized, for example, to introduce small alkyl or halogen substituents, which has been shown to modulate biological activity in related pyrimidine series. nih.gov This multi-functionalized core provides multiple handles for creating diverse molecular architectures.

The chemical compound this compound is a significant scaffold in medicinal chemistry and drug discovery, owing to the versatile reactivity of its pyrimidine core and the specific substitution pattern of the benzyl group. This article explores the synthetic methodologies for its preparation and the various chemical derivatizations that can be achieved, focusing on modifications of the pyrimidine ring, variations within the dichlorobenzyl substituent, and the regioselective synthesis of its isomers.

1 Modifications on the Pyrimidine Core

The pyrimidine core of this compound offers multiple sites for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. The chlorine atom at the C2 position is a versatile leaving group that can be displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-amino-4-chloro-pyrimidine derivatives. nih.gov For instance, the reaction of a 2-amino-4-chloropyrimidine (B19991) with various substituted amines in the presence of a base like triethylamine under microwave irradiation can afford the corresponding 2,4-diaminopyrimidine (B92962) derivatives in good yields. nih.gov This methodology can be extrapolated for the derivatization of this compound.

The regioselectivity of nucleophilic substitution on dichloropyrimidines is highly dependent on the electronic nature of the substituents on the pyrimidine ring and the reaction conditions. wuxiapptec.com Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds on the pyrimidine ring. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 position. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids has been demonstrated to proceed with high regioselectivity at the C4 position, which suggests that similar conditions could be applied to modify the C2 position of this compound, assuming the C4 position is already occupied by the dichlorobenzyl group. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Representative Yields (%) | Reference |

| SNAr (Amination) | Substituted amine, Triethylamine, Propanol, Microwave (120-140 °C) | 2-Amino-4-(3,5-dichlorobenzyl)pyrimidine derivatives | 54-85 | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 2-Aryl-4-(3,5-dichlorobenzyl)pyrimidine derivatives | 72-95 | mdpi.comsemanticscholar.org |

2 Structural Variations within the Dichlorobenzyl Substituent

Modifications to the 3,5-dichlorobenzyl moiety can be achieved either by starting from a differently substituted benzyl precursor during the initial synthesis or by performing chemical transformations on the existing dichlorobenzyl group.

Synthesis from Varied Benzyl Precursors:

The most straightforward approach to introduce variations in the benzyl substituent is to utilize different substituted benzyl compounds in the initial synthesis of the pyrimidine derivative. This allows for the incorporation of a wide array of functional groups on the phenyl ring, including but not limited to alkyl, alkoxy, nitro, and cyano groups. The synthesis would likely proceed through the condensation of a substituted phenylacetonitrile (B145931) with a suitable pyrimidine precursor.

Functional Group Interconversion:

Once the this compound scaffold is assembled, the chlorine atoms on the benzyl ring can potentially undergo further reactions, although these are generally less facile than substitutions on the pyrimidine core. For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the chloro groups with other functionalities, though this would require careful optimization to avoid competing reactions at the C2 position of the pyrimidine ring.

| Modification Strategy | Synthetic Approach | Potential New Substituents |

| Use of Varied Precursors | Condensation with substituted phenylacetonitriles | Alkyl, Alkoxy, Nitro, Cyano, Halogen |

| Functional Group Interconversion | Palladium-catalyzed cross-coupling on the dichlorobenzyl ring | Aryl, Alkyl, Amino |

3 Regioselective Synthesis of Isomeric Forms

The regioselective synthesis of isomers of this compound, such as 4-Chloro-2-(3,5-dichlorobenzyl)pyrimidine, presents a significant synthetic challenge. The regioselectivity of the initial condensation and subsequent reactions is critical in determining the final isomeric outcome.

The reaction of dichloropyrimidines with nucleophiles can lead to mixtures of regioisomers. google.com For example, the reaction of 2,4-dichloropyrimidines with amines often yields a mixture of 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines. google.com The separation of these isomers can be challenging.

However, methods for the regioselective synthesis of substituted pyrimidines have been developed. The use of specific catalysts and reaction conditions can favor the formation of one isomer over the other. For instance, in the context of amination, the use of a Lewis acid catalyst in the presence of a non-nucleophilic base has been reported to favor the selective addition of an amine to the C2 position of a 2,4-dichloropyrimidine. google.com

Furthermore, the regioselectivity of Suzuki-Miyaura couplings on dichloropyrimidines is highly dependent on the ligand and reaction conditions. Ligand-free conditions have been shown to enhance C4-selectivity, while the use of sterically hindered N-heterocyclic carbene ligands can promote C4-coupling with high selectivity. nih.gov These principles can be applied to control the regioselective introduction of the dichlorobenzyl group onto a dihalopyrimidine core.

| Isomer | Potential Synthetic Strategy | Key Factors for Regiocontrol | Reference |

| 4-Chloro-2-(3,5-dichlorobenzyl)pyrimidine | Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with (3,5-dichlorobenzyl)boronic acid | Ligand choice, catalyst system, reaction temperature | nih.gov |

| This compound | Condensation of 3,5-dichlorophenylacetonitrile with a suitable pyrimidine precursor followed by chlorination | Careful selection of pyrimidine precursor and reaction conditions |

Biological Activities and Pharmacological Target Engagement of 2 Chloro 4 3,5 Dichlorobenzyl Pyrimidine

Exploration of Broad-Spectrum Biological Activities of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. nih.govnih.gov This core structure has made pyrimidine and its derivatives a subject of intense research in medicinal chemistry, leading to the discovery of compounds with a wide range of pharmacological activities. orientjchem.orgmdpi.com

Pyrimidine derivatives have demonstrated significant potential across various therapeutic areas. They are known to exhibit a broad spectrum of biological activities, including:

Anticancer Activity: Many pyrimidine analogues are established anticancer agents. nih.gov For instance, 5-fluorouracil (B62378) is a widely used chemotherapeutic drug. nih.gov The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with nucleic acid synthesis or to inhibit key enzymes involved in cell proliferation and survival. nih.gov

Antimicrobial Activity: The pyrimidine scaffold is a key component in several antimicrobial drugs. nih.gov This includes antibacterial, antifungal, and antiviral agents. orientjchem.org For example, some substituted pyrimidines have shown efficacy against various bacterial strains, including Escherichia coli. nih.gov

Anti-inflammatory Activity: Certain pyrimidine derivatives have been reported to possess anti-inflammatory properties. orientjchem.org

Other Pharmacological Activities: The versatility of the pyrimidine ring has led to the development of derivatives with a range of other biological effects, including antimalarial, antinociceptive, and herbicidal activities. nih.govnih.gov

The diverse biological profile of pyrimidine derivatives underscores the importance of this chemical class in drug discovery and development. The specific biological activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents. nih.govnih.gov

In Vitro Biological Efficacy Assessment of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

A comprehensive search of publicly available scientific literature and databases was conducted to identify specific in vitro biological efficacy data for this compound. Despite extensive investigation, no specific studies were found that reported on the antiproliferative, cytotoxic, antimicrobial, antiviral, enzyme inhibitory, or receptor binding properties of this particular compound.

No publicly available data from cell-based assays evaluating the antiproliferative or cytotoxic effects of this compound against any cell lines were identified.

There are no specific studies in the public domain that report on the antimicrobial or antiviral efficacy of this compound.

No research articles or public data were found that describe the inhibitory activity of this compound against any specific enzymes.

There is no publicly available information from receptor binding or functional assays for this compound.

Elucidation of Molecular Mechanisms of Action for this compound

Consistent with the lack of in vitro efficacy data, no studies were found that elucidated the molecular mechanism of action for this compound. The specific biological targets and cellular pathways modulated by this compound remain uncharacterized in the public scientific literature.

Identification and Validation of Biological Targets

No biological targets have been identified or validated for this compound in the reviewed literature.

Biochemical Pathway Analysis and Perturbation Effects

There are no studies detailing the effects of this compound on any biochemical pathways.

Investigation of Cellular Processes

No investigations into the cellular processes affected by this compound have been reported.

Structure Activity Relationship Sar and Rational Ligand Design for 2 Chloro 4 3,5 Dichlorobenzyl Pyrimidine Analogues

Systematic Modulation of Chemical Structure and Biological Response

The systematic modulation of the 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine scaffold involves discrete modifications at several key positions to probe the chemical space and understand its impact on a specific biological response. These positions primarily include the pyrimidine (B1678525) core, the chloro substituent at the 2-position, and the dichlorobenzyl moiety at the 4-position.

Pyrimidine Core Modifications: The pyrimidine ring itself is a critical pharmacophoric element, and its electronic and steric properties can be fine-tuned. For instance, the introduction of substituents at the 5- and 6-positions can significantly influence the molecule's interaction with its biological target. A review of SAR studies on pyrimidine derivatives indicates that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory effects nih.gov.

Modifications of the 2-Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring is a key feature. Its electron-withdrawing nature and potential to act as a leaving group in nucleophilic substitution reactions make it a crucial handle for chemical modification. Replacing the chloro group with other halogens (e.g., F, Br) or with small functional groups like amino, hydroxyl, or methoxy groups can dramatically alter the compound's binding affinity and selectivity.

Modifications of the 4-(3,5-dichlorobenzyl) Group: The dichlorobenzyl substituent at the 4-position plays a significant role in defining the compound's interaction with the target, often through hydrophobic and van der Waals interactions. The SAR can be explored by:

Varying the substitution pattern on the benzyl (B1604629) ring: Moving the chloro substituents to other positions (e.g., 2,4-dichloro or 3,4-dichloro) can probe the geometric requirements of the binding pocket.

Changing the nature of the substituents: Replacing the chloro groups with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzyl ring.

Altering the linker: The benzylic methylene bridge can be modified, for instance, by introducing a carbonyl group or an additional carbon atom, to explore the optimal spatial arrangement between the pyrimidine and the phenyl ring.

A hypothetical SAR study on a series of analogues could yield data as presented in the interactive table below, illustrating how systematic modifications can impact biological activity, in this case, represented by the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 (at C2 of Pyrimidine) | R2 (on Benzyl Ring) | IC50 (nM) |

| 1 | Cl | 3,5-diCl | 50 |

| 2 | F | 3,5-diCl | 75 |

| 3 | NH2 | 3,5-diCl | 200 |

| 4 | Cl | 2,4-diCl | 150 |

| 5 | Cl | 4-Cl | 300 |

| 6 | Cl | 3,5-diF | 90 |

This table presents hypothetical data for illustrative purposes.

Identification of Critical Pharmacophores and Key Structural Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, pharmacophore modeling helps in identifying the essential features for activity.

Based on the core structure, a likely pharmacophore model would include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors.

A halogen bond donor: The chlorine atom at the 2-position can participate in halogen bonding, a specific type of non-covalent interaction.

Aromatic/hydrophobic regions: The 3,5-dichlorobenzyl group provides a significant hydrophobic region that can interact with nonpolar pockets in the target protein. The pyrimidine ring itself also contributes to hydrophobic interactions.

Pharmacophore mapping studies on various pyrimidine derivatives have demonstrated the importance of features like hydrogen bond donors and acceptors, and hydrophobic moieties for their biological activity benthamdirect.comtandfonline.com. The specific arrangement of these features is critical for potent inhibition.

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of this compound is guided by the SAR data and the identified pharmacophore. Key design principles include:

Structure-Based Design: If the 3D structure of the biological target is known, structure-based drug design can be employed to design ligands that fit precisely into the binding site. This involves optimizing hydrophobic, hydrogen bonding, and electrostatic interactions.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the chloro substituents on the benzyl ring could be replaced with trifluoromethyl groups to enhance metabolic stability and binding affinity.

Conformational Restriction: Introducing conformational constraints, such as by incorporating the benzyl group into a ring system, can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.

Computational Chemistry Approaches in SAR Studies

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into ligand-receptor interactions and by predicting the activity of novel compounds.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target, ligand-based methods are employed. These methods rely on the information from a set of known active and inactive molecules. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target to predict their binding mode and affinity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound analogues, docking studies can reveal how different substituents influence the binding pose and which interactions are crucial for affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound analogues, a QSAR model could be developed using various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).

A general form of a QSAR equation can be expressed as: log(1/IC50) = alogP + bσ + c*Es + d

Where:

logP represents the hydrophobicity.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. Studies have shown that QSAR models can be effectively used to predict the anticancer activities of pyrimidine derivatives bpasjournals.com.

Pharmacophore Modeling and Virtual High-Throughput Screening

In the quest for novel and more potent therapeutic agents, computational techniques such as pharmacophore modeling and virtual high-throughput screening (vHTS) have become indispensable tools in rational ligand design. These methods allow for the efficient exploration of chemical space and the identification of promising lead compounds. For analogues of this compound, these in-silico approaches offer a strategic advantage in elucidating the key structural features required for biological activity and in accelerating the discovery of new derivatives with enhanced potency and selectivity.

The development of a pharmacophore model for this compound analogues would commence with the analysis of a set of known active compounds. By aligning these molecules, common chemical features that are critical for their biological activity can be identified. For instance, in a study on 2-(4-methylsulfonylphenyl)pyrimidine derivatives as COX-2 inhibitors, a five-point pharmacophore model was developed consisting of four hydrogen bond acceptors and one hydrogen bond donor, providing insights into the structural requirements for activity. researchgate.net Similarly, for anticancer pyrimidine derivatives targeting DNA, a pharmacophore hypothesis designated DHHRR_1 (two donors, one hydrophobic, two aromatic rings) was found to be the most predictive. benthamdirect.com

Based on the structure of this compound, a hypothetical pharmacophore model could be proposed, as illustrated in the table below.

| Pharmacophoric Feature | Potential Corresponding Moiety | Putative Role in Ligand Binding |

|---|---|---|

| Aromatic Ring | 3,5-dichlorobenzyl group | Pi-pi stacking or hydrophobic interactions with the target protein. |

| Aromatic Ring | Pyrimidine ring | Core scaffold for orienting other functional groups and potential interactions. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring | Formation of hydrogen bonds with amino acid residues in the active site. |

| Hydrophobic/Halogen Bond Donor | Chlorine atoms on the benzyl ring and pyrimidine ring | Hydrophobic interactions or halogen bonding, contributing to binding affinity. |

Once a robust pharmacophore model is established and validated, it can be employed as a 3D query in a virtual high-throughput screening campaign. This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric features. The general workflow for such a screening is a multi-step process designed to progressively filter and enrich the compound library for potential hits.

The typical workflow for a virtual screening campaign is detailed below:

| Step | Description | Objective |

|---|---|---|

| 1. Database Preparation | Acquisition and preparation of large compound libraries (e.g., ZINC, ChEMBL). This includes desalting, protonation state assignment, and generation of 3D conformers. | To ensure the quality and usability of the chemical library for screening. |

| 2. Pharmacophore-Based Screening | The developed pharmacophore model is used as a filter to rapidly screen the prepared database. | To retrieve a subset of molecules that possess the key chemical features required for biological activity. |

| 3. Molecular Docking | The hits from the pharmacophore screen are then subjected to molecular docking simulations to predict their binding mode and affinity within the active site of the target protein. | To refine the hit list by prioritizing compounds that exhibit favorable binding interactions and scores. |

| 4. ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the docked compounds. | To filter out compounds with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process. |

| 5. Hit Selection and Experimental Validation | The final selection of a diverse set of promising compounds for experimental testing based on all computational analyses. | To identify novel and potent lead compounds for further optimization. |

For instance, a virtual screening of a pyrido[2,3-d]pyrimidine database led to the identification of four potential ligands with improved docking scores and interactions with the target enzyme, human thymidylate synthase, compared to the standard drug. figshare.comnih.gov These identified hits then proceed to experimental validation to confirm their biological activity. The success of a virtual screening campaign is often measured by the hit rate, which is typically higher than that of traditional high-throughput screening. nih.govacs.org

The integration of pharmacophore modeling and virtual high-throughput screening provides a powerful, resource-efficient strategy for the rational design of novel this compound analogues. By focusing on the key structural determinants of biological activity, these computational methods guide the synthesis and evaluation of new compounds with a higher probability of success, ultimately accelerating the drug discovery process.

Preclinical Pharmacological Evaluation and Adme Studies of 2 Chloro 4 3,5 Dichlorobenzyl Pyrimidine

In Vivo Efficacy Studies in Established Animal Models of Disease

There is no available data from in vivo studies to support the efficacy of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine in any disease model.

Antitumor Efficacy in Murine Xenograft Models

No studies have been published detailing the evaluation of this compound for antitumor activity in murine xenograft models. Consequently, there is no data on its potential efficacy against any cancer cell lines in an in vivo setting.

Antimalarial and Antiviral Efficacy in Infectious Disease Models

Information regarding the assessment of this compound in animal models of malaria or any viral infections is not present in the current scientific literature.

Analgesic and Anti-inflammatory Activity in Rodent Models

There are no published research findings on the potential analgesic or anti-inflammatory properties of this compound from studies conducted in rodent models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Species

No preclinical ADME data for this compound has been made publicly available.

In Vitro Metabolic Stability Assays

There are no published results from in vitro metabolic stability assays for this compound. Therefore, information on its metabolic fate in liver microsomes or hepatocytes from any preclinical species is unknown.

Oral Bioavailability and Systemic Exposure Determination

Data concerning the oral bioavailability and systemic exposure of this compound in any preclinical species has not been reported in the scientific literature.

Tissue Distribution and Clearance Characteristics

There is no publicly available data from preclinical studies detailing the tissue distribution or clearance characteristics of this compound. Information regarding its absorption into the bloodstream, distribution into various organs and tissues, and the metabolic pathways and excretion routes for its elimination from the body has not been reported in the scientific literature.

Intellectual Property and Academic Implications in 2 Chloro 4 3,5 Dichlorobenzyl Pyrimidine Research

Analysis of Patent Landscape Pertaining to 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine and Related Pyrimidines

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its synthetic versatility. mdpi.comnih.govbenthamscience.com Consequently, the patent landscape for pyrimidine derivatives is densely populated. A thorough analysis reveals that while patents specifically claiming the exact structure of this compound are not prominent, the core motif is frequently encompassed within the broad Markush claims of patents covering vast libraries of related analogs.

These patents are predominantly filed by pharmaceutical companies and are often directed towards the modulation of protein kinases, which are crucial targets in oncology and inflammatory diseases. benthamscience.comgoogle.com The general strategy involves claiming a core pyrimidine structure with variable substitution patterns at the 2, 4, and 5-positions, allowing for protection over a wide chemical space. nih.gov For example, the 2-chloro group is often described as a leaving group that can be substituted with various nucleophiles (e.g., amines, alcohols), and the dichlorobenzyl moiety at the 4-position can be one of many possible substituted aryl or alkyl groups. This approach aims to protect not only a specific lead compound but also its potential derivatives and future optimization efforts.

Key therapeutic areas dominated by pyrimidine-related patents include:

Anticancer agents: Many patents describe pyrimidine derivatives as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs). google.comnih.gov

Anti-inflammatory drugs: Inhibition of kinases involved in inflammatory signaling pathways is another major focus.

Antiviral and Antifungal agents: The pyrimidine core is also integral to various antimicrobial drugs. nih.gov

Table 1: Representative Patent Areas for Pyrimidine Derivatives

| Therapeutic Area | Common Biological Targets | General Structural Features Claimed |

| Oncology | Protein Kinases (e.g., EGFR, CDKs, Aurora) | Substituted aminopyrimidines, Fused pyrimidine systems |

| Inflammatory Diseases | Interleukin inhibitors, Kinases | 2,4-Diarylaminopyrimidine derivatives |

| Infectious Diseases | Viral polymerases, Fungal enzymes | Modified nucleoside analogs, Sulfonylurea-pyrimidines |

| Central Nervous System Disorders | Ion channels, Receptors | Pyrimidine-triazole ethers |

This table is illustrative, reflecting broad trends in the patenting of pyrimidine scaffolds rather than specific claims to this compound.

Strategic Research Directions Based on Existing Intellectual Property

The dense patent thicket around well-established pyrimidine applications necessitates a strategic approach for researchers aiming to develop novel and patentable inventions. The existing intellectual property landscape illuminates several viable research directions.

One primary strategy is to operate in the "white space" of the patent landscape. This involves the synthesis and evaluation of analogs with novel substitution patterns not explicitly covered by existing claims. While major positions on the pyrimidine ring are often broadly claimed, unique combinations of substituents or the introduction of less common functional groups on the dichlorobenzyl ring could lead to compounds with distinct and non-obvious properties.

A second direction is the exploration of novel therapeutic applications for the this compound scaffold. The majority of patents focus on a handful of well-validated target classes, primarily kinases. Screening this compound and its derivatives against a wider array of biological targets, such as G-protein coupled receptors, ion channels, or enzymes outside the kinase family, could uncover unexpected activities. nih.gov Such a discovery would open up new therapeutic fields with potentially more freedom to operate from an IP perspective.

Finally, scaffold hopping presents a valuable strategy. This involves retaining the key pharmacophoric features of the this compound structure but replacing the central pyrimidine ring with a different heterocyclic core. This can lead to the discovery of new chemical series that are structurally distinct from patented compounds, thereby circumventing existing patents while potentially retaining or improving upon the desired biological activity.

Opportunities for Novel Chemical Entity Discovery and Development

The specific structure of this compound offers significant opportunities for the discovery and development of Novel Chemical Entities (NCEs). The molecule's inherent chemical functionalities serve as versatile starting points for creating diverse chemical libraries.

The 2-chloro substituent is a key feature, acting as a synthetically useful handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the straightforward introduction of a wide variety of amine, oxygen, and sulfur-based functional groups. This synthetic tractability enables the rapid generation of analogs for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The ability to easily modify this position is crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

The 4-(3,5-dichlorobenzyl)pyrimidine core itself provides a rigid scaffold that properly orients the benzyl (B1604629) group in three-dimensional space. The specific dichlorination pattern on the phenyl ring can be systematically modified to probe interactions with target proteins. Researchers can explore other substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro) or replace the chlorine atoms with other groups like fluorine, methyl, or trifluoromethyl to fine-tune the electronic and steric properties of the molecule.

Furthermore, there is a significant opportunity in applying modern computational and biological techniques. The integration of artificial intelligence and machine learning can accelerate the design of new derivatives with improved properties. mdpi.com Structure-based drug design, where the X-ray crystal structure of a target protein is used to guide molecular modeling, can be employed to rationally design novel pyrimidine derivatives with enhanced binding affinity and selectivity. Exploring novel synthetic routes and technologies, such as flow chemistry, can also provide more efficient and scalable methods for producing these compounds and their analogs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。